Nimodipine (m4)

概要

説明

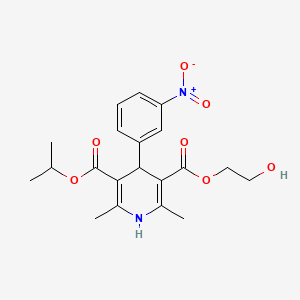

Nimodipine (m4) is a complex organic compound belonging to the class of 1,4-dihydropyridines

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nimodipine (m4) typically involves the esterification of optically active monocarboxylic acids. The process begins with the preparation of the intermediate compounds, which are then esterified to form the final product . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to optimize reaction conditions and maximize output. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Nimodipine (m4) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitroso-pyridine derivatives.

Reduction: Reduction reactions may involve the conversion of nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium nitrite and methanesulfonic acid , reducing agents such as hydrogen gas or metal hydrides, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions include nitroso-pyridine derivatives, amino-substituted compounds, and various substituted aromatic derivatives.

科学的研究の応用

FDA-Approved Indications

Nimodipine is primarily indicated for:

- Prevention and treatment of cerebral vasospasm : Following SAH, Nimodipine is utilized to enhance neurological outcomes by reducing ischemic deficits. Its efficacy in this context is well-documented through various clinical trials and meta-analyses.

Off-Label Uses

Beyond its primary indication, Nimodipine has several off-label applications that warrant attention:

- Diffuse brain injury : Often used alongside hyperbaric oxygen therapy to mitigate secondary brain damage.

- Cranial nerve injury recovery : Assists in the rehabilitation process post-injury.

- Migraine prevention : Some studies suggest potential benefits in reducing the frequency and severity of migraines.

- Peripheral vertigo and Ménière's disease : Utilized for symptom management in these conditions.

- Postoperative delirium prevention : Particularly in older patients undergoing general anesthesia.

- Drug-resistant epilepsy : Investigated for its potential anticonvulsant properties.

- Glaucoma management : Explored as an ophthalmic formulation for intraocular pressure reduction.

Cerebral Vasospasm Management

A pivotal randomized controlled trial demonstrated that intravenous Nimodipine significantly reduced the incidence of delayed ischemic deterioration due to vasospasm in patients with SAH. In this study involving 188 patients, those treated with Nimodipine showed a markedly lower rate of severe deficits compared to the placebo group (19% vs. 49%, p = 0.01) .

A meta-analysis encompassing 13 randomized controlled trials with 1,727 participants further reinforced these findings, indicating that Nimodipine significantly decreased poor outcomes (RR = 0.69), mortality (RR = 0.50), and the incidence of cerebral vasospasm (RR = 0.68) . This analysis highlighted that younger patients (<50 years) benefited more from treatment than older patients.

Neuroprotective Effects

Nimodipine's neuroprotective properties have been documented in various studies. For example, it has been shown to protect against ischemic damage and improve postischemic perfusion in animal models . Additionally, its capacity to reduce microvasospasms after SAH has been confirmed through experimental studies using two-photon microscopy . These findings suggest that Nimodipine not only mitigates vasospasm but also contributes to overall neuronal protection.

Summary of Findings

作用機序

The mechanism of action of Nimodipine (m4) involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions through plasma membrane channels, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other 1,4-dihydropyridine derivatives.

類似化合物との比較

Similar Compounds

Nifedipine: Another 1,4-dihydropyridine derivative with similar calcium channel blocking activity.

Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

Nicardipine: A compound with similar structural features and pharmacological effects.

Uniqueness

Nimodipine (m4) is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its unique ester groups and nitrophenyl substitution may influence its solubility, bioavailability, and interaction with biological targets.

生物活性

Nimodipine, a second-generation 1,4-dihydropyridine calcium channel blocker, is primarily recognized for its role in improving neurological outcomes in patients with subarachnoid hemorrhage (SAH) due to ruptured intracranial aneurysms. This article explores the biological activity of nimodipine, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Nimodipine selectively blocks voltage-gated L-type calcium channels, which inhibits the influx of calcium ions into vascular smooth muscle and neuronal cells. This action leads to vasodilation of cerebral blood vessels and decreased vasospasm, particularly beneficial in the context of SAH. The drug's lipophilicity allows it to effectively cross the blood-brain barrier, enhancing its neuroprotective properties by:

- Reducing free radical formation

- Preventing calcium overload in neurons

- Improving collateral circulation through dilation of small cerebral resistance vessels .

Pharmacokinetics

Nimodipine exhibits distinct pharmacokinetic properties:

Clinical Efficacy

Numerous studies have demonstrated nimodipine's effectiveness in reducing complications associated with SAH:

- A meta-analysis involving 13 randomized controlled trials (RCTs) with 1,727 patients found that nimodipine significantly reduced poor outcomes (RR = 0.69) and mortality (RR = 0.50) in patients with aneurysmal SAH .

- Another study highlighted that nimodipine improved middle cerebral artery blood flow velocity and Glasgow Coma Scale scores post-treatment compared to control groups .

Case Studies

- Study on Aneurysm Patients : In a controlled study involving 75 patients with SAH, nimodipine did not significantly increase cerebral blood flow but showed a trend towards reduced mortality rates at three months post-treatment .

- Meta-Analysis on Treatment Outcomes : A systematic review of 10 studies indicated that nimodipine led to a higher effective treatment rate (OR = 3.21) and lower incidence of adverse reactions (OR = 0.35), emphasizing its safety profile alongside efficacy .

Summary of Findings

The biological activity of nimodipine is characterized by its ability to modulate calcium influx in vascular and neuronal tissues, leading to significant clinical benefits in managing SAH. Its pharmacokinetic profile supports effective dosing regimens, while extensive clinical research confirms its efficacy in improving patient outcomes.

Future Directions

Ongoing research is necessary to further elucidate the optimal dosing strategies and long-term effects of nimodipine, particularly in diverse patient populations. Future studies should also explore its potential applications beyond SAH, such as in acute brain injuries where spreading depolarization plays a critical role.

特性

IUPAC Name |

3-O-(2-hydroxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,18,21,23H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXRFRBWBFBZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82219-47-4 | |

| Record name | 3-(2-Hydroxyethyl) 5-isopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-HYDROXYETHYL) 5-ISOPROPYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCZ95H3Y3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。